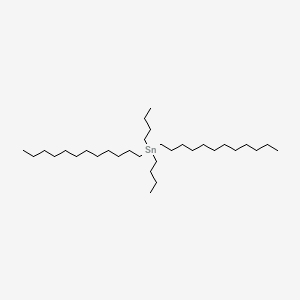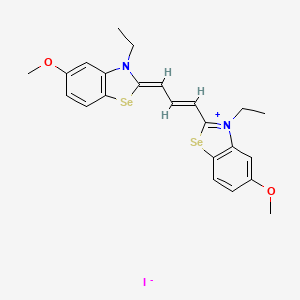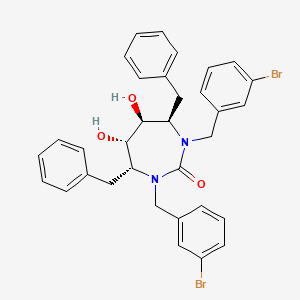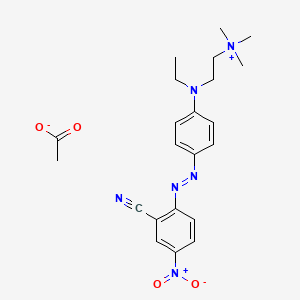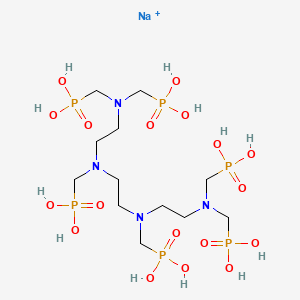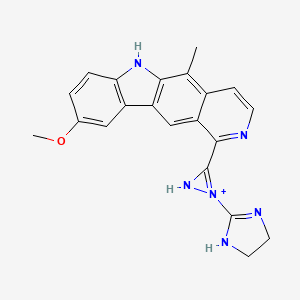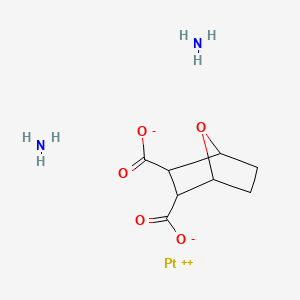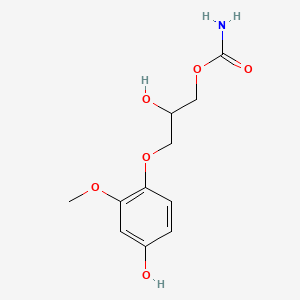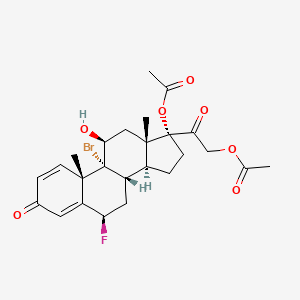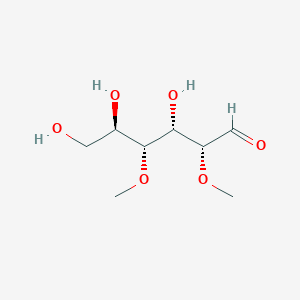
2,4-Di-O-methyl-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Di-O-methyl-D-glucose is a derivative of D-glucose, where the hydroxyl groups at the 2nd and 4th positions are replaced by methoxy groups. This modification alters the chemical properties of the glucose molecule, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-O-methyl-D-glucose typically involves the selective methylation of D-glucose. One common method is the methylation of glucose using dimethyl sulfate in a basic solution, followed by hydrolysis to yield the desired product . Another approach involves the use of methyl iodide and silver oxide in N,N-dimethylmethanamide solution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Di-O-methyl-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Methyl iodide and silver oxide in N,N-dimethylmethanamide solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Di-O-methyl-D-glucose has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycosides.
Biology: Employed in studies of carbohydrate metabolism and enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of various chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Di-O-methyl-D-glucose involves its interaction with specific molecular targets and pathways. The methoxy groups at the 2nd and 4th positions influence the compound’s reactivity and binding affinity to enzymes and receptors. This can affect various biochemical pathways, including those involved in carbohydrate metabolism and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-methyl-D-glucose: Another methylated derivative of D-glucose with four methoxy groups.
1,2,3,4,6-Pentagalloyl glucose: A gallotannin with multiple galloyl groups attached to the glucose molecule.
Uniqueness
2,4-Di-O-methyl-D-glucose is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where selective reactivity and binding are required.
Eigenschaften
CAS-Nummer |
19887-43-5 |
|---|---|
Molekularformel |
C8H16O6 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
(2R,3S,4R,5R)-3,5,6-trihydroxy-2,4-dimethoxyhexanal |
InChI |
InChI=1S/C8H16O6/c1-13-6(4-10)7(12)8(14-2)5(11)3-9/h4-9,11-12H,3H2,1-2H3/t5-,6+,7-,8-/m1/s1 |
InChI-Schlüssel |
UITMJPZVJJKFBV-ULAWRXDQSA-N |
Isomerische SMILES |
CO[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)OC)O |
Kanonische SMILES |
COC(C=O)C(C(C(CO)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


